molecular formula C19H22N2O2 B266988 N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide

N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide

カタログ番号 B266988
分子量: 310.4 g/mol
InChIキー: KRYZCDARBMXEHW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies for the treatment of psoriasis, psoriatic arthritis, and lupus.

作用機序

N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide exerts its therapeutic effect by inhibiting the activity of TYK2 and JAK1 kinases, which are involved in the signaling pathways of several cytokines that play a role in autoimmune diseases. By inhibiting these kinases, N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-γ in preclinical models of autoimmune diseases. This compound also reduces the activation of immune cells such as T cells and B cells, which play a role in the development of autoimmune diseases.

実験室実験の利点と制限

One advantage of using N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide in lab experiments is its selectivity for TYK2 and JAK1 kinases, which reduces the risk of off-target effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

将来の方向性

There are several potential future directions for the development of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide. One possible direction is the development of combination therapies that target multiple cytokine signaling pathways to achieve a more comprehensive therapeutic effect. Another possible direction is the exploration of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide for the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective inhibitors of TYK2 and JAK1 kinases may lead to the development of more effective treatments for autoimmune diseases.

合成法

The synthesis of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with phenylacetic acid and sec-butylamine to form the target compound.

科学的研究の応用

N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In vitro studies have shown that this compound selectively inhibits the activity of the TYK2 and JAK1 kinases, which are involved in the signaling pathways of several cytokines that play a role in autoimmune diseases.

特性

製品名

N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide

分子式

C19H22N2O2

分子量

310.4 g/mol

IUPAC名

N-butan-2-yl-4-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C19H22N2O2/c1-3-14(2)20-19(23)16-9-11-17(12-10-16)21-18(22)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22)

InChIキー

KRYZCDARBMXEHW-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

正規SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。